molecular formula C19H17NO3 B5975000 2-[(4-HYDROXYANILINO)METHYLENE]-5-PHENYL-1,3-CYCLOHEXANEDIONE

2-[(4-HYDROXYANILINO)METHYLENE]-5-PHENYL-1,3-CYCLOHEXANEDIONE

Cat. No.: B5975000
M. Wt: 307.3 g/mol
InChI Key: CQZIYQPQIZEOJV-UHFFFAOYSA-N
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Description

2-[(4-HYDROXYANILINO)METHYLENE]-5-PHENYL-1,3-CYCLOHEXANEDIONE is an organic compound with the molecular formula C19H17NO3 This compound is known for its unique structure, which includes a hydroxyaniline group and a cyclohexanedione moiety

Preparation Methods

The synthesis of 2-[(4-HYDROXYANILINO)METHYLENE]-5-PHENYL-1,3-CYCLOHEXANEDIONE typically involves the condensation of 4-hydroxyaniline with 5-phenyl-1,3-cyclohexanedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .

Mechanism of Action

Comparison with Similar Compounds

2-[(4-HYDROXYANILINO)METHYLENE]-5-PHENYL-1,3-CYCLOHEXANEDIONE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical and biological interactions.

Properties

IUPAC Name

3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-16-8-6-15(7-9-16)20-12-17-18(22)10-14(11-19(17)23)13-4-2-1-3-5-13/h1-9,12,14,21-22H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZIYQPQIZEOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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